Acide cannabidiolique

Vue d'ensemble

Description

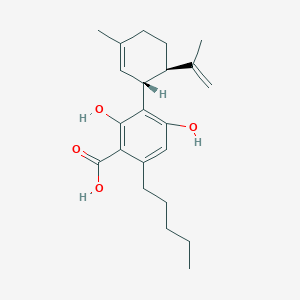

Cannabidiolic acid (CBDA) is a naturally occurring cannabinoid found in the Cannabis sativa plant. It is the precursor to cannabidiol (CBD), the most abundant non-psychoactive cannabinoid in the plant. CBDA is a major component of the plant's resin and is believed to play an important role in the plant's pharmacological effects. Although CBDA has been known for centuries, its pharmacological properties have only recently been studied, and it is now being investigated as a potential therapeutic agent for a variety of conditions.

Applications De Recherche Scientifique

Propriétés anti-inflammatoires

Le CBDA a été identifié comme un agent inhibiteur sélectif de la cyclooxygénase-2 (COX-2) . Cette enzyme est impliquée dans le processus inflammatoire, et son inhibition peut conduire à une réduction de l’inflammation. La capacité du CBDA à cibler la COX-2 sans affecter la COX-1 (ce qui peut entraîner des problèmes gastro-intestinaux lorsqu’elle est inhibée) en fait un composé prometteur pour le développement de médicaments anti-inflammatoires.

Effets anti-nausée et anti-émétiques

Des recherches ont montré que le CBDA peut être significativement plus efficace que le CBD pour réduire les vomissements et les nausées . Il améliore l’activation du récepteur 5-HT1A, qui est connu pour jouer un rôle dans la suppression des réflexes de nausée et de vomissement. Cela fait du CBDA un candidat potentiel pour le traitement des nausées et des vomissements induits par la chimiothérapie.

Activité anticonvulsivante

Le CBDA partage avec le CBD la capacité d’activer les canaux de potentiel transitoire du récepteur (TRP), tels que TRPV1 et TRPA1 . Ces canaux sont impliqués dans la sensation de douleur et la régulation de la température corporelle. En modulant ces canaux, le CBDA peut contribuer à réduire les saisies et pourrait être bénéfique pour des affections comme l’épilepsie.

Potentiel anticancéreux

Le CBDA a montré des promesses comme agent anticancéreux. Il a été constaté qu’il inhibait la migration des cellules cancéreuses du sein hautement invasives . Cela suggère que le CBDA pourrait potentiellement être utilisé pour prévenir la propagation de certains types de cancer, bien que des recherches supplémentaires soient nécessaires pour comprendre pleinement ses mécanismes et son efficacité.

Applications pour la santé de la peau

Les applications cutanées du CBDA sont diverses, allant des effets hydratants et anti-inflammatoires aux traitements potentiels de troubles cutanés tels que la dermatite atopique, le psoriasis et l’acné . Ses propriétés antioxydantes suggèrent également un rôle dans la photoprotection et les formulations de soins de la peau anti-âge.

Amélioration de l’humeur

Des études basées sur des modèles animaux ont indiqué que le CBDA pourrait jouer un rôle dans l’amélioration de l’humeur et la réduction de la dépression . Bien que les mécanismes exacts ne soient pas entièrement compris, la modulation du système endocannabinoïde par le CBDA est considérée comme contribuant à ses effets antidépresseurs.

Safety and Hazards

Orientations Futures

The complex pathogenesis of cerebral ischemia associated with the multi-target effects of CBD indicates a potential and promising future of CBD as a neuroprotective agent . Antioxidant, anti-inflammatory, antiapoptotic, and neuroplastic effects are believed to be involved in the CBD neuroprotective effects .

Mécanisme D'action

Target of Action

Cannabidiolic acid (CBDA) primarily targets the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory response by producing prostaglandins, which are lipid compounds that mediate various physiological processes, including inflammation . CBDA also interacts with transient receptor potential (TRP) channels , specifically TRPV1, TRPA1, and TRPM8 . These channels are involved in the perception of pain, inflammation, and cold sensitization .

Mode of Action

CBDA acts as a selective COX-2 inhibitory agent . By inhibiting COX-2, CBDA can reduce the production of prostaglandins, thereby alleviating inflammation . Additionally, CBDA shares with CBD the ability to activate TRPV1 and TRPA1 channels and to antagonize TRPM8 . This interaction with TRP channels can modulate pain and inflammatory responses .

Biochemical Pathways

CBDA is synthesized from cannabigerolic acid (CBGA) through the action of the enzyme cannabidiolic acid synthase . This enzyme catalyzes the production of cannabidiolate predominantly from cannabigerolate . The modulation of the COX-2 enzyme and TRP channels by CBDA can affect various biochemical pathways involved in inflammation and pain sensation .

Pharmacokinetics

It is known that cbda is the precursor to cbd, undergoing decarboxylation to form cbd when exposed to heat or sunlight . This process could potentially influence the bioavailability of CBDA.

Result of Action

The inhibition of COX-2 and modulation of TRP channels by CBDA can result in anti-inflammatory and analgesic effects . By reducing the production of prostaglandins and modulating pain perception, CBDA can alleviate symptoms of inflammation and pain .

Action Environment

Environmental factors can influence the action of CBDA. For instance, exposure to heat or sunlight can cause decarboxylation of CBDA, converting it into CBD . Additionally, research suggests that short-term environmental stresses such as extreme heat or drought can alter cannabinoid production in hemp plants, potentially impacting the action and efficacy of CBDA .

Analyse Biochimique

Biochemical Properties

CBDA interacts with several enzymes and proteins. It has been found as a selective cyclooxygenase-2 inhibitory agent . CBDA shares with CBD the ability to activate vanilloid 1 and ankyrin 1 transient receptor potential (TRP) channels (TRPV1 and TRPA1, respectively), and to antagonize the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8), a receptor activated during painful, inflammatory processes and in cold sensitization .

Cellular Effects

CBDA has shown potential effects on various types of cells and cellular processes. It can relieve inflammation and associated pain by blocking COX-2 enzymes . In one rodent study, scientists found CBDA affected levels of serotonin, a chemical produced by nerve cells to aid in signaling between cells .

Molecular Mechanism

CBDA is the chemical precursor to CBD. Through the process of decarboxylation, cannabidiol is derived through a loss of one carbon and two oxygen atoms acetyl from the 1 position of the benzoic acid ring . This process changes the molecular structure of CBDA, allowing it to exert its effects at the molecular level.

Dosage Effects in Animal Models

The effects of CBDA vary with different dosages in animal models. For instance, a study based on animal models showed that CBDA can reduce depression in rats

Metabolic Pathways

CBDA is a natural product sesquiterpene biosynthesized in cannabis via Cannabidiolic acid synthase from the conjugation of olivetolic acid and cannabigerolic acid . This process involves several enzymes and cofactors.

Propriétés

IUPAC Name |

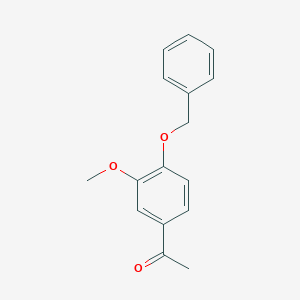

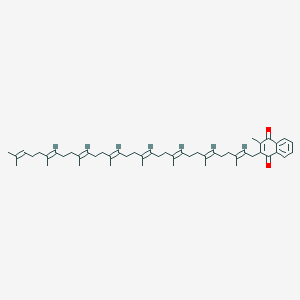

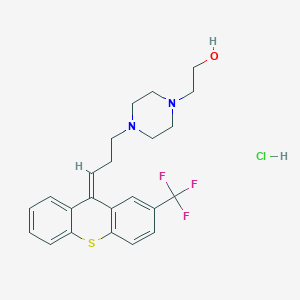

2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-5-6-7-8-15-12-18(23)20(21(24)19(15)22(25)26)17-11-14(4)9-10-16(17)13(2)3/h11-12,16-17,23-24H,2,5-10H2,1,3-4H3,(H,25,26)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOLTBSCXRRQFR-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154318 | |

| Record name | Cannabidiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1244-58-2 | |

| Record name | Cannabidiolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1244-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabidiolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001244582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabidiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIDIOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJX8O3OJCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)